molecular formula C18H22F2N4O B12937123 (2R,3S)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

(2R,3S)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Cat. No.: B12937123
M. Wt: 348.4 g/mol
InChI Key: NFEZZTICAUWDHU-KBXCAEBGSA-N
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Description

(2R,3S)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol is a useful research compound. Its molecular formula is C18H22F2N4O and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Biological Activity

(2R,3S)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, also known as Efinaconazole, is a novel antifungal agent primarily developed for the treatment of onychomycosis. This compound belongs to the triazole class of antifungals and exhibits significant biological activity against various fungal pathogens. This article explores its biological activity, mechanism of action, and therapeutic potential based on diverse research findings.

Efinaconazole is characterized by its specific stereochemistry and functional groups that contribute to its biological activity. The chemical structure includes a difluorophenyl group and a triazole moiety, which are crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC12H11F2N3O
Molecular Weight251.23 g/mol
Melting Point123-128 °C (dec.)
SolubilitySlightly soluble in chloroform and methanol
pKa11.54 (predicted)

Efinaconazole exhibits its antifungal properties primarily through the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism is similar to other triazole antifungals but is distinguished by its potency against fluconazole-resistant strains.

Inhibition of Ergosterol Biosynthesis

Research indicates that Efinaconazole effectively inhibits the enzyme lanosterol demethylase (CYP51), which is essential for converting lanosterol to ergosterol. In vitro studies show that Efinaconazole has a low minimum inhibitory concentration (MIC) against various Candida species:

Fungal StrainEfinaconazole MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans0.258
Candida glabrata0.564
Candida krusei0.12564

Biological Activity Studies

Numerous studies have assessed the biological activity of Efinaconazole against fungal pathogens. A notable study demonstrated its efficacy in an in vivo model of systemic candidiasis:

  • Study Design : Mice were treated with Efinaconazole at varying doses.
  • Results : The survival rate in the Efinaconazole-treated group was significantly higher compared to the control group (p < 0.01).

Case Studies

  • Efficacy Against Onychomycosis : Clinical trials have shown that Efinaconazole is effective in treating toenail onychomycosis caused by dermatophytes and non-dermatophyte molds. Patients treated with Efinaconazole exhibited significant improvement in nail appearance and mycological cure rates compared to placebo.
  • Resistance Patterns : A study on resistance patterns indicated that Efinaconazole maintains activity against strains resistant to other azoles, highlighting its potential as a first-line treatment for resistant infections.

Properties

Molecular Formula

C18H22F2N4O

Molecular Weight

348.4 g/mol

IUPAC Name

(2R,3S)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18+/m0/s1

InChI Key

NFEZZTICAUWDHU-KBXCAEBGSA-N

Isomeric SMILES

C[C@@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3

Origin of Product

United States

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